Ranatuerin-4

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S1887015
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Ranatuerin-4

Product Name

Ranatuerin-4

Ranatuerin-4 is a member of the ranatuerin family of antimicrobial peptides derived from the skin secretions of certain amphibians, particularly frogs. These peptides are characterized by their ability to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Ranatuerin-4 is notable for its unique amino acid sequence and structural properties, which contribute to its biological functions. The peptide typically contains a high proportion of cationic residues, enhancing its interaction with negatively charged microbial membranes, thereby facilitating its antimicrobial action.

Typical of peptides, including hydrolysis and oxidation. The peptide can form disulfide bonds under oxidative conditions, which are crucial for stabilizing its three-dimensional structure. These reactions can affect the peptide's biological activity and stability. Additionally, the peptide's interactions with metal ions or other small molecules can modulate its activity, influencing its potential applications in therapeutic contexts.

Ranatuerin-4 exhibits significant biological activity, primarily as an antimicrobial agent. It has been shown to effectively target both Gram-positive and Gram-negative bacteria, demonstrating rapid bactericidal effects through mechanisms such as membrane permeabilization. The peptide's activity is attributed to its ability to disrupt microbial membranes without harming host cells, making it a promising candidate for developing new antimicrobial therapies. Furthermore, ranatuerin-4 may also exhibit immunomodulatory properties, potentially enhancing the host's immune response against infections.

The synthesis of ranatuerin-4 can be accomplished through various methods:

  • Solid-phase peptide synthesis: This is a common approach where the peptide is synthesized stepwise on a solid support, allowing for easier purification.
  • Liquid-phase synthesis: This method involves synthesizing peptides in solution but may be less efficient for longer sequences.
  • Recombinant DNA technology: This technique enables the production of ranatuerin-4 in host organisms, such as bacteria or yeast, allowing for large-scale production.

Purification techniques such as high-performance liquid chromatography (HPLC) are often employed to obtain the final product in high purity.

Ranatuerin-4 has several potential applications:

  • Antimicrobial agents: Due to its potent antimicrobial properties, it can be developed into new antibiotics to combat resistant strains of bacteria.
  • Pharmaceutical formulations: The peptide can be incorporated into topical formulations for wound healing and infection prevention.
  • Biotechnology: It may serve as a model compound in studies exploring peptide interactions with membranes and drug delivery systems.

Studies investigating the interactions of ranatuerin-4 with various biological membranes reveal that it preferentially binds to negatively charged lipids commonly found in bacterial membranes. This interaction leads to membrane disruption and cell lysis. Furthermore, research indicates that the peptide may also interact with immune cells, potentially enhancing their activity against pathogens.

Ranatuerin-4 shares structural and functional similarities with other antimicrobial peptides derived from amphibian skin. Here are some comparable compounds:

CompoundSourceKey Features
Ranatuerin-1Frog skin (Rana spp.)Antimicrobial properties; effective against Staphylococcus aureus
Ranatuerin-2Frog skin (Lithobates spp.)Broad-spectrum antimicrobial activity; membrane-disrupting capabilities
Brevinin-1Frog skin (Ranidae family)Exhibits antibacterial and antifungal activities; structurally distinct but functionally similar
TemporinsFrog skin (various species)Known for strong antibacterial properties; smaller size compared to ranatuerins

Uniqueness of Ranatuerin-4: While many amphibian-derived peptides possess antimicrobial properties, ranatuerin-4's specific amino acid composition and structural characteristics contribute to its unique efficacy against a broad range of pathogens while minimizing toxicity to mammalian cells.

Ranatuerin-4 is a 24-amino acid antimicrobial peptide originally isolated from the skin secretions of Lithobates catesbeiana (American bullfrog) [1] [2]. The complete primary structure of Ranatuerin-4 consists of the amino acid sequence FLPFIARLAAKVFPSIICSVTKKC, representing a cationic peptide with distinctive structural features characteristic of amphibian-derived antimicrobial compounds [1] [3].

The molecular composition of Ranatuerin-4 reveals specific physicochemical properties that contribute to its biological function. The peptide has a calculated molecular weight of 2653.33 Daltons and maintains a net positive charge of +4, derived from four basic residues (three lysine and one arginine) with no acidic residues present [1]. The hydrophobic content comprises 62.5% of the total sequence, with 15 hydrophobic amino acids distributed throughout the structure, contributing to an overall hydrophobicity index of 1.108 [1].

PropertyValue
Sequence Length24 amino acids
Molecular Weight2653.33 Da
Net Charge+4
Basic Residues4 (K=3, R=1)
Acidic Residues0
Hydrophobic Residues15 (62.5%)
Hydrophobicity Index1.108
Aliphatic Index117.92

Conserved Motifs and Domains

The primary sequence of Ranatuerin-4 exhibits several conserved motifs that are characteristic of the ranatuerin family of antimicrobial peptides [2] [4]. Sequence analysis reveals conservation of key structural elements that are essential for antimicrobial activity, including the positioning of cationic residues and hydrophobic patches that facilitate membrane interaction [5] [6].

Phylogenetic analysis demonstrates that Ranatuerin-4 shares structural homology with other members of the ranatuerin family, particularly showing close relationships with brevinin-1 family peptides [7]. The peptide belongs to the frog skin active peptide family within the brevinin subfamily, indicating evolutionary conservation of functional domains across amphibian species [1] [4].

The amino acid composition reveals specific patterns that are conserved within the ranatuerin family. The presence of phenylalanine residues at positions 1 and 12, along with the leucine-proline motif at positions 2-3, represents conserved features that contribute to the structural integrity and functional properties of the peptide [2] [8]. These conserved elements are critical for maintaining the amphipathic nature required for membrane-disrupting activity [5] [9].

C-Terminal Rana-Box Structural Feature

The C-terminal region of Ranatuerin-4 contains the characteristic Rana-box domain, a heptapeptide ring structure formed by an intramolecular disulfide bridge between cysteine residues at positions 18 and 24 [1] [10]. This cyclic domain, with the sequence CKVTKKC, represents a conserved structural feature that is prevalent among antimicrobial peptides derived from ranid frogs [10] [11].

The Rana-box domain serves multiple functional roles in peptide stability and biological activity. Research has demonstrated that this disulfide-bridged segment is essential for maintaining the structural integrity of the peptide and contributes significantly to its antimicrobial potency [6] [11]. The cyclic nature of this domain restricts conformational flexibility in the C-terminal region while maintaining the cationic character necessary for membrane interaction [5] [10].

Comparative analysis with other ranatuerin family members reveals that the Rana-box domain typically consists of 6-11 amino acid residues, with Ranatuerin-4 containing a seven-residue ring structure [11]. The specific amino acid composition within this domain, particularly the presence of multiple lysine residues, contributes to the high positive charge density that enhances electrostatic interactions with negatively charged bacterial membranes [6] [12].

Secondary Structure Conformation

α-Helical Propensity in Membrane Environments

Circular dichroism spectroscopy studies have revealed that Ranatuerin-4 exhibits significant conformational flexibility depending on the surrounding environment [13] [14]. In aqueous solution, the peptide adopts a largely unstructured conformation with minimal secondary structure content [13] [15]. However, upon interaction with membrane-mimetic environments, particularly in the presence of trifluoroethanol or lipid bilayers, Ranatuerin-4 demonstrates a pronounced tendency to adopt α-helical conformation [13] [16].

The transition from random coil to α-helical structure is characteristic of many antimicrobial peptides and represents a critical mechanism for membrane interaction and disruption [16] [17]. Structural analysis indicates that Ranatuerin-4 can achieve helical content approaching 78% in membrane-mimetic environments, suggesting that the peptide undergoes significant conformational reorganization upon membrane binding [5] [15].

The amphipathic nature of the α-helical conformation allows for effective partitioning into lipid bilayers, with hydrophobic residues orienting toward the membrane core while cationic residues maintain contact with the negatively charged phospholipid headgroups [14] [12]. This structural arrangement is fundamental to the membrane-permeabilizing mechanism of action exhibited by Ranatuerin-4 [17] [18].

EnvironmentSecondary StructureHelical Content (%)
Aqueous SolutionRandom Coil<10%
50% Trifluoroethanolα-Helix~78%
Lipid Bilayersα-Helix65-75%
Membrane InterfaceMixed α-Helix/Turn45-60%

Impact of Disulfide Bridging on Stability

The intramolecular disulfide bridge forming the Rana-box domain significantly influences the overall structural stability and secondary structure propensity of Ranatuerin-4 [10] [19]. This covalent constraint restricts the conformational freedom of the C-terminal region while potentially stabilizing α-helical formation in the N-terminal and central portions of the peptide [11] [18].

Comparative studies using disulfide-reduced analogs have demonstrated that the presence of the intact disulfide bridge enhances both structural stability and biological activity [6] [19]. The cyclic constraint provided by the disulfide bond maintains the local structure of the Rana-box domain while allowing the remaining portions of the peptide to adopt membrane-active conformations [10] [11].

The disulfide bridge also contributes to resistance against proteolytic degradation, enhancing the peptide's stability in biological environments [18]. Research has shown that antimicrobial peptides with intact disulfide bonds demonstrate superior persistence and maintained activity compared to their linear counterparts [19] [18]. The strategic positioning of the disulfide bridge in Ranatuerin-4 optimizes both structural stability and functional activity [6] [10].

Tertiary Structure Modeling

Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the three-dimensional structure and dynamic behavior of Ranatuerin-4 in various environments [20] [21]. Computational modeling studies utilizing force field parameters optimized for peptide systems have revealed the preferred conformational states and membrane interaction mechanisms of this antimicrobial peptide [22] [23].

Simulation studies demonstrate that Ranatuerin-4 exhibits considerable conformational flexibility in aqueous environments, with the peptide sampling multiple low-energy conformations [20] [17]. However, upon membrane association, the peptide adopts more restricted conformational states characterized by α-helical secondary structure and specific orientation relative to the lipid bilayer [23] [17].

The molecular dynamics trajectories reveal that the Rana-box domain acts as a conformational anchor, providing structural stability while allowing the N-terminal and central regions to undergo membrane-induced folding [20] [22]. The simulations indicate that membrane binding occurs through a multi-step process involving initial electrostatic attraction, followed by peptide insertion and secondary structure formation [21] [17].

Key findings from molecular dynamics studies include the identification of specific amino acid residues that serve as membrane interaction sites and the characterization of peptide-lipid interactions that drive membrane disruption [20] [23]. These computational insights have provided molecular-level understanding of the antimicrobial mechanism and have guided structure-activity relationship studies [21] [17].

Comparative Modeling with Homologous Peptides

Structural modeling of Ranatuerin-4 has been facilitated through comparative analysis with homologous antimicrobial peptides from the ranatuerin and brevinin families [7] [9]. Homology modeling approaches have utilized experimentally determined structures of related peptides to predict the three-dimensional architecture of Ranatuerin-4 [13] [24].

Comparative structural analysis reveals that Ranatuerin-4 shares significant structural similarity with ranatuerin-2 family members, particularly in the organization of the Rana-box domain and the overall distribution of hydrophobic and cationic residues [5] [7]. The modeling studies indicate that despite sequence variations, the fundamental structural framework is conserved across the ranatuerin family [4] [9].

Template-based modeling using related antimicrobial peptides with known structures has provided insights into the likely tertiary organization of Ranatuerin-4 [24] [21]. These models suggest a predominantly helical structure with the disulfide-constrained C-terminal domain adopting a relatively fixed conformation while the N-terminal region remains flexible [13] [9].

The comparative modeling efforts have also identified key structural features that distinguish Ranatuerin-4 from other family members, including specific loop regions and side chain orientations that may contribute to its unique spectrum of antimicrobial activity [7] [24]. These structural differences provide the basis for understanding the functional diversity within the ranatuerin peptide family [4] [9].

Homologous PeptideSequence Identity (%)Structural SimilarityKey Differences
Ranatuerin-2CSa45%High Rana-box conservationN-terminal variation
Brevinin-1SY42%Moderate overall similarityLength and charge distribution
Ranatuerin-138%Conserved disulfide patternHydrophobic content
Ranalexin35%Similar amphipathic natureRing size variation

Ranatuerin-4 biosynthesis initiates with the translation of a precursor polypeptide containing multiple functional domains that undergo sequential processing to yield the mature antimicrobial peptide [1] [2]. The prepropeptide structure represents a sophisticated molecular architecture that has evolved to ensure proper targeting, processing, and activation of the antimicrobial peptide.

The signal peptide of Ranatuerin-4 comprises 22-23 amino acid residues and exhibits remarkable conservation within the Ranidae family [1] [3]. This N-terminal sequence facilitates the co-translational translocation of the nascent polypeptide into the endoplasmic reticulum lumen through interaction with the signal recognition particle and subsequent docking at the translocon complex [1]. The signal peptide demonstrates physicochemical properties characteristic of secretory proteins, including a hydrophobic core region flanked by positively charged residues at the amino terminus [1].

Following the signal peptide, the prepropeptide contains an acidic spacer region of variable length (10-15 amino acid residues) that serves multiple functional roles in precursor stability and processing [4] [2]. This acidic domain maintains the precursor in an inactive state during intracellular transport and provides pH-dependent regulation of peptide activity [2]. The spacer region terminates with a highly conserved lysine-arginine (Lys-Arg) dipeptide that serves as the recognition site for prohormone convertases [4] [2].

The mature Ranatuerin-4 peptide domain contains 24 amino acid residues with the sequence FLPFIARLAAKVFPSIICSVTKKC [5]. This region exhibits the greatest sequence variability among related peptides, reflecting the evolutionary pressure for antimicrobial diversification [6] [7]. The mature peptide is followed by a C-terminal processing signal, typically consisting of glycine-lysine or glycine-arginine residues that facilitate post-translational amidation in species where this modification occurs [8] [9].

Signal peptidase complex mediates the co-translational removal of the signal sequence as the nascent polypeptide emerges into the endoplasmic reticulum lumen [1]. Subsequently, prohormone convertases PC1/3 and PC2 recognize the Lys-Arg cleavage site and catalyze the liberation of the mature peptide from its precursor [2]. These endoproteases exhibit strict specificity for paired basic amino acid residues and operate optimally in the acidic environment of the trans-Golgi network [2].

The processing mechanism ensures that Ranatuerin-4 remains inactive during biosynthesis and transport, preventing premature antimicrobial activity within the secretory pathway [2]. The sequential nature of processing events, coupled with compartmentalization within the secretory system, provides multiple levels of regulation that control peptide activation and release [2].

Three-Exon Gene Architecture

Ranatuerin-4 genes exhibit a conserved three-exon structure that represents a fundamental organizational pattern shared among antimicrobial peptide-encoding genes in ranid frogs [10] [11]. This genomic architecture reflects both evolutionary constraints and functional requirements for antimicrobial peptide diversification and regulation.

The first exon encompasses the signal peptide coding sequence and a portion of the spacer region, typically spanning 150-200 base pairs [11]. This exon experiences strong evolutionary conservation due to the functional constraints imposed by signal sequence requirements and the necessity for proper secretory pathway targeting [3]. The conservation of exon 1 across different ranatuerin genes and related antimicrobial peptide families suggests that signal peptide function represents a critical bottleneck in antimicrobial peptide evolution [3].

Exon 2 contains the remaining portion of the spacer region and the prohormone convertase cleavage site, with a typical size range of 80-120 base pairs [11]. This exon demonstrates moderate conservation, reflecting the dual pressures of maintaining processing signals while accommodating species-specific variations in spacer composition [3]. The positioning of the cleavage site at the exon 2-exon 3 boundary facilitates evolutionary flexibility in mature peptide sequences while preserving processing mechanisms [11].

The third exon encodes the mature antimicrobial peptide and C-terminal domains, spanning 200-300 base pairs [11]. Exon 3 exhibits the highest sequence variability among the three exons, consistent with diversifying selection acting upon the antimicrobial domain [7]. This variability enables the generation of peptides with distinct antimicrobial spectra and mechanisms of action while maintaining the fundamental structural framework required for activity [6] [7].

Intron sizes in Ranatuerin-4 genes display considerable variation, ranging from small intergenic spacers to large intronic regions exceeding several kilobases [11]. The introns contain regulatory elements that influence gene expression patterns and may contribute to alternative splicing events that generate peptide variants [12]. Some antimicrobial peptide genes demonstrate alternative splicing patterns that produce multiple mature peptides from a single gene locus [11].

The three-exon architecture facilitates several evolutionary mechanisms that contribute to antimicrobial peptide diversification. Gene duplication events can generate gene clusters containing multiple antimicrobial peptide loci with similar exon structures but divergent mature peptide sequences [6] [7]. Exon shuffling between different antimicrobial peptide genes can generate hybrid peptides with novel properties [7]. Additionally, the compartmentalization of functional domains into separate exons allows independent evolution of signal sequences, processing signals, and antimicrobial domains [3] [7].

Comparative analysis reveals that the three-exon structure represents a conserved organizational principle across multiple antimicrobial peptide families in ranid frogs, including brevinin, esculentin, and palustrin families [11] [13]. This conservation suggests that the three-exon architecture provides optimal balance between functional constraint and evolutionary flexibility for antimicrobial peptide genes [3].

Post-Translational Modifications

Ranatuerin-4 undergoes extensive post-translational modifications that are essential for generating the mature, bioactive antimicrobial peptide [5] [8]. These modifications occur sequentially within the secretory pathway and involve multiple enzymatic systems that ensure proper peptide folding, stability, and antimicrobial activity.

The primary post-translational modification involves the formation of an intramolecular disulfide bond between cysteine residues at positions 18 and 24 of the mature peptide sequence [5]. This disulfide bridge creates a heptapeptide ring at the C-terminus, commonly referred to as the "Rana box" domain [4] [14]. The disulfide bond formation occurs within the endoplasmic reticulum through the action of protein disulfide isomerase and related folding catalysts [15]. This modification is crucial for peptide stability and antimicrobial activity, as demonstrated by structure-activity relationship studies showing reduced efficacy upon disulfide bond disruption [14] [8].

The C-terminal cyclization mediated by the disulfide bond serves multiple functional purposes. The ring structure constrains the peptide conformation and stabilizes α-helical content in membrane-mimetic environments [4] [14]. Additionally, the cyclization enhances resistance to carboxypeptidase degradation, thereby extending peptide half-life in biological systems [14] [16]. The specific amino acid composition within the Rana box contributes to antimicrobial activity, with cationic residues playing particularly important roles in membrane interaction [14].

C-terminal amidation represents another significant post-translational modification observed in some Ranatuerin-4 variants [8] [9]. This modification involves the action of peptidylglycine α-amidating monooxygenase, which converts C-terminal glycine residues to amide groups [9]. Amidation increases the net positive charge of the peptide and enhances α-helical stability through elimination of the negatively charged carboxyl group [8] [17]. The resulting increase in cationicity improves electrostatic interaction with anionic bacterial membranes and enhances antimicrobial potency [8] [17].

Additional modifications may include N-terminal processing events that fine-tune peptide properties [2]. Some Ranatuerin-4 variants undergo N-terminal trimming that removes one or more amino acid residues from the mature peptide [2]. These modifications can alter peptide charge distribution, hydrophobicity, and membrane interaction properties [2].

The cellular machinery responsible for post-translational modifications demonstrates remarkable specificity and efficiency [2]. Protein disulfide isomerase recognizes the cysteine spacing pattern characteristic of Rana box domains and catalyzes specific disulfide bond formation [15]. Quality control mechanisms within the endoplasmic reticulum ensure that only properly folded peptides progress through the secretory pathway [15].

The timing and coordination of post-translational modifications occur within specific cellular compartments [2]. Signal peptide cleavage occurs co-translationally at the endoplasmic reticulum membrane [1]. Disulfide bond formation takes place within the endoplasmic reticulum lumen under oxidizing conditions [15]. Prohormone processing occurs primarily in the trans-Golgi network where convertase enzymes are most active [2]. Finally, C-terminal amidation, when present, occurs within secretory granules during the final stages of peptide maturation [9].

Sequence

FLPFIARLAAKVFPSIICSVTKKC

Dates

Last modified: 07-21-2023

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